2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 202.27 g/mol. This compound features a thiolane ring, which is a five-membered sulfur-containing heterocycle, and an aldehyde functional group. The presence of the hydroxy group on the oxolane (tetrahydrofuran) moiety contributes to its potential reactivity and biological activity. The compound's structure can be represented as follows:
Thiolane Structure (Note: Replace with actual image link if available)
The uniqueness of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde lies in its combination of a thiolane ring with an aldehyde and hydroxy functional groups, which may confer distinct reactivity profiles and biological activities compared to these similar compounds.
Preliminary studies suggest that 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde exhibits significant biological activities. Compounds containing thiolane or related structures have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. For instance, derivatives of thiophene and thiolane have shown efficacy against various bacterial strains and have been explored for their potential in treating inflammatory diseases .
The synthesis of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde can be achieved through several methods:
2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde has potential applications in various fields:
Interaction studies involving 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that compounds with similar structures exhibit significant interactions with proteins involved in inflammatory pathways .
Several compounds share structural similarities with 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-(5-Bromothiophen-2-yl)carboxaldehyde | Thiophene derivative | Antimicrobial and antioxidant activities |
| 2-Thiophenecarboxaldehyde | Thiophene derivative | Used in organic synthesis |
| 4-Hydroxybenzaldehyde | Aromatic aldehyde | Known for its role in various
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Exact Mass 202.06636548 g/mol
Monoisotopic Mass 202.06636548 g/mol
Heavy Atom Count 13
Dates
Last modified: 08-10-2024
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